molecular formula C5H9ClF3N B1425944 (R)-2-Trifluoromethyl-pyrrolidine hydrochloride CAS No. 1389310-06-8

(R)-2-Trifluoromethyl-pyrrolidine hydrochloride

Cat. No.: B1425944
CAS No.: 1389310-06-8
M. Wt: 175.58 g/mol
InChI Key: UAKBWWZKKFYLRW-PGMHMLKASA-N
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Description

®-2-Trifluoromethyl-pyrrolidine hydrochloride is a chiral compound featuring a trifluoromethyl group attached to a pyrrolidine ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts distinct physicochemical characteristics, such as increased lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Trifluoromethyl-pyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Introduction of the Trifluoromethyl Group:

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired enantiomer, ®-2-Trifluoromethyl-pyrrolidine.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-2-Trifluoromethyl-pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are employed to maximize yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-2-Trifluoromethyl-pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols or amines.

    Substitution: Formation of trifluoromethyl-substituted derivatives.

Scientific Research Applications

®-2-Trifluoromethyl-pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Trifluoromethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.

Comparison with Similar Compounds

    Trifluoromethylpyridine: Another fluorine-containing compound with applications in agrochemicals and pharmaceuticals.

    Trifluoromethylbenzene: Known for its use in the synthesis of pharmaceuticals and materials.

Uniqueness: ®-2-Trifluoromethyl-pyrrolidine hydrochloride is unique due to its chiral nature and the presence of the trifluoromethyl group on a pyrrolidine ring. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-2-(trifluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKBWWZKKFYLRW-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389310-06-8
Record name Pyrrolidine, 2-(trifluoromethyl)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389310-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride
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(R)-2-Trifluoromethyl-pyrrolidine hydrochloride
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(R)-2-Trifluoromethyl-pyrrolidine hydrochloride
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(R)-2-Trifluoromethyl-pyrrolidine hydrochloride
Reactant of Route 5
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride
Reactant of Route 6
(R)-2-Trifluoromethyl-pyrrolidine hydrochloride

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